molecular formula C26H22FNO5 B2951838 1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one CAS No. 866727-15-3

1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one

Cat. No. B2951838
CAS RN: 866727-15-3
M. Wt: 447.462
InChI Key: MUQMYIZJEGQDIL-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis of Fused Heterocycles

4-Hydroxy-2-quinolones, including derivatives like our compound of interest, are pivotal in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles often exhibit unique biological activities, making them valuable in drug research and development.

Antimalarial Applications

Quinoline derivatives have a rich history in the treatment of malaria. Compounds such as quinine, isolated from Cinchona bark, share a structural similarity with our compound and have been used to treat nocturnal leg cramps and arthritis, and even in attempts to treat prion infections .

Antibacterial Properties

The quinolone class, to which our compound is related, has been utilized in the development of antibacterial agents. The first generation of quinolone drugs was developed from observations related to nalidixic acid, a byproduct found during the synthesis of chloroquine, an antimalarial agent .

Insecticidal Applications

Recent research has led to the discovery of novel insecticides like flometoquin, which features a structurally unique phenoxy-quinoline. Given the structural similarities, our compound may also possess insecticidal properties that could be explored for managing pests like thrips .

Biological Control Agents

The quinolone derivatives are known to be produced by various animals and bacterial species, indicating their role in natural biological control mechanisms. This suggests potential applications of our compound in integrated pest management (IPM) programs .

Pharmaceutical Drug Development

The diverse tautomeric forms and the ability to form multiple fused ring systems make quinolone derivatives, including our compound, significant in the development of new pharmaceutical drugs. Their structural versatility allows for the exploration of a wide range of pharmacological activities .

Mechanism of Action

Future Directions

Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c1-31-18-10-8-16(9-11-18)25(29)20-15-28(14-17-6-4-5-7-21(17)27)22-13-24(33-3)23(32-2)12-19(22)26(20)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQMYIZJEGQDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

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